5-Bromo-2-(methoxymethoxy)benzonitrile

Description

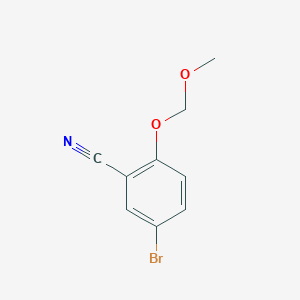

Chemical Structure and Synthesis 5-Bromo-2-(methoxymethoxy)benzonitrile (Molecular Formula: C₉H₈BrNO₂) is a substituted benzonitrile featuring a bromine atom at the 5-position and a methoxymethoxy group (-OCH₂OCH₃) at the 2-position (Figure 1). The compound is synthesized via alkylation of 4-bromo-2-cyanophenol, yielding a light-brown solid with a melting point of 67–69°C . Key spectral data include:

- IR (KBr): 2223 cm⁻¹ (C≡N stretch), 1583 cm⁻¹ (aromatic C=C), 1256 cm⁻¹ (C-O-C).

- ¹H NMR (CDCl₃): δ 3.52 (s, 3H, -OCH₃), 5.28 (s, 2H, -OCH₂O-), 7.14–7.68 (aromatic protons).

- GC-MS: m/z 241 (M⁺), 243 (M⁺+2, Br isotope) .

The methoxymethoxy group enhances solubility in organic solvents and modulates electronic effects on the aromatic ring, influencing reactivity and biological interactions.

Properties

IUPAC Name |

5-bromo-2-(methoxymethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKSARNSMSRZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(methoxymethoxy)benzonitrile is an organic compound notable for its unique chemical structure, which includes a bromine atom and a methoxymethoxy group attached to a benzene ring. This configuration contributes to its solubility and reactivity, making it a valuable intermediate in synthetic organic chemistry. While specific biological activities of this compound are not extensively documented, there is emerging interest in its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula: C9H8BrNO2

- Molecular Weight: Approximately 242.07 g/mol

- Key Functional Groups:

- Bromine (Br)

- Methoxymethoxy (–O–CH2–O–CH3)

The presence of the methoxymethoxy group enhances the compound's solubility in organic solvents, potentially influencing its biological activity and interactions with biomolecules .

Anticancer Activity

Compounds structurally related to this compound have shown promising anticancer properties. For instance, derivatives with bromine substitutions have been evaluated for their effects on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. These studies typically assess the compounds' ability to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Potentially induces DNA damage via topoisomerase II interaction |

| 4-Arylthiazole Derivative | MCF-7 | 7.17 ± 0.94 | Induces apoptosis through Bcl-2 family protein modulation |

| N-benzyl-5-bromoindolin-2-one | MCF-7 | 19.53 ± 1.05 | Inhibits cell cycle progression |

The proposed mechanism of action for compounds similar to this compound often involves:

- Interaction with Topoisomerase II : Compounds may bind to the enzyme-DNA complex, stabilizing transient DNA breaks and preventing re-ligation, leading to cell cycle arrest and apoptosis .

- Induction of Apoptosis : The modulation of apoptotic pathways, particularly through the regulation of Bcl-2 family proteins, has been observed in related compounds. An increase in the Bax/Bcl-2 ratio is indicative of pro-apoptotic effects .

- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies aimed at halting tumor growth .

Research Findings and Case Studies

Recent research highlights the significance of further investigations into the biological activity of this compound. While specific studies on this compound remain sparse, insights from related compounds suggest potential therapeutic applications.

Case Study Example

A study evaluating a series of brominated thiazole derivatives demonstrated significant anticancer activity against MCF-7 cells with varying IC50 values based on structural modifications. These findings underscore the importance of structural features in determining biological efficacy .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research, particularly in medicinal chemistry and cancer therapeutics. While current data is limited, the compound's unique structure suggests potential interactions with critical biological pathways that warrant further exploration.

Future studies should focus on:

- Detailed pharmacological evaluations.

- Mechanistic studies elucidating its interactions with cellular targets.

- Exploration of its effects in vivo to assess therapeutic potential.

Scientific Research Applications

Synthetic Organic Chemistry

5-Bromo-2-(methoxymethoxy)benzonitrile serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity can be attributed to the presence of both the bromine atom and the methoxymethoxy group, which allows for diverse reaction pathways:

- Halogenation and Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, making it useful for introducing various functional groups into organic frameworks.

- Formation of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions, expanding its utility in pharmaceutical chemistry.

Biological Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties:

- Enzyme Inhibition : The compound's structure suggests potential use in studying enzyme inhibition mechanisms. The methoxymethoxy group may influence binding interactions with enzyme active sites.

- Antimicrobial Activity : Halogenated compounds are known for their antibacterial and antifungal properties. Preliminary studies indicate that this compound may possess similar bioactive traits, warranting further investigation into its antimicrobial efficacy .

Material Science

In material science, this compound can be explored for its potential applications in developing specialty chemicals and materials with unique properties:

- Polymer Chemistry : The compound's reactivity can be harnessed to create novel polymers with tailored functionalities.

- Coatings and Adhesives : Its chemical properties may allow for the formulation of coatings and adhesives that exhibit enhanced performance characteristics.

Case Study 1: Synthesis of Derivatives

Research has demonstrated that derivatives of this compound can be synthesized through various methods, including alkylation and acylation reactions. These derivatives often exhibit improved solubility and biological activity compared to the parent compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Methoxymethoxy vs. Methoxy : The methoxymethoxy group in the target compound provides greater electron-donating capacity compared to a single methoxy group, stabilizing the aromatic ring and altering reactivity in electrophilic substitution reactions .

- Halogen Position : Moving bromine from the 5- to the 4-position (e.g., 2-bromo-5-methoxybenzonitrile) reduces steric hindrance but may decrease target specificity in biological systems .

- Oxetane vs. Methoxymethoxy : The oxetane ring in 5-bromo-2-(oxetan-3-yloxy)benzonitrile introduces conformational rigidity and metabolic stability, advantageous in herbicide design .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(methoxymethoxy)benzonitrile generally follows a two-step approach:

- Step 1: Introduction of the methoxymethoxy protecting group onto the 2-hydroxy position of 5-bromobenzonitrile.

- Step 2: Purification and characterization of the product to confirm the substitution pattern and purity.

This approach relies on the selective protection of the phenolic hydroxyl group to form the methoxymethoxy (MOM) ether, which stabilizes the compound for further synthetic manipulations or applications.

Preparation of this compound

Starting Material

- 5-Bromobenzonitrile or 5-bromo-2-hydroxybenzonitrile is commonly used as the precursor.

- The hydroxyl group at the 2-position is the site for methoxymethylation.

Methoxymethylation Reaction

The methoxymethyl (MOM) protecting group is typically introduced via reaction with methoxymethyl chloride (MOMCl) or methoxymethyl bromide in the presence of a base.

-

- Base: Commonly used bases include diisopropylethylamine (DIPEA) or triethylamine to neutralize the generated acid.

- Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .

- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and minimize side reactions.

- Reaction Time: Typically ranges from 1 to 4 hours depending on scale and reagent concentrations.

-

- The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic methoxymethyl chloride.

- The base scavenges the released HCl, driving the reaction forward.

Work-up and Purification

- After the reaction completion, the mixture is quenched with water and extracted with organic solvents (e.g., DCM).

- The organic layer is washed with brine and dried over anhydrous sodium sulfate.

- Concentration under reduced pressure yields crude product.

- Purification is generally performed by column chromatography using hexane/ethyl acetate gradients (e.g., 10:1 to 5:1) to isolate the pure this compound.

Optimization of Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Triethylamine, DIPEA | Neutralizes HCl, improves yield |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents favor nucleophilic substitution |

| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC for completion |

| Purification | Column chromatography (Hexane/Ethyl acetate) | Gradient elution optimizes separation |

| Yield | Typically 85–91% | High yields reported in analogous methoxymethylation of phenols |

Comparative Analysis with Related Compounds

- The methoxymethoxy group reduces intermolecular hydrogen bonding compared to hydroxy analogues, resulting in lower melting points and altered solubility profiles.

- Analogous compounds such as 5-bromo-2-hydroxybenzonitrile are often used as starting materials for methoxymethylation.

- The methoxymethoxy protecting group is favored for its stability under neutral and basic conditions and facile removal under acidic conditions.

Characterization and Confirmation

- Nuclear Magnetic Resonance (NMR):

- Proton NMR shows characteristic signals for the methoxymethoxy group: singlets around δ 5.1 ppm (OCH2O) and δ 3.4 ppm (OCH3).

- Aromatic protons appear in the δ 7.0–8.0 ppm range.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with the formula C9H8BrNO2 (molecular weight approx. 247 g/mol).

- Infrared (IR) Spectroscopy:

- Presence of nitrile stretch near 2220 cm⁻¹.

- Ether C-O stretches around 1100 cm⁻¹.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Starting material | 5-Bromo-2-hydroxybenzonitrile | — | Commercially available or synthesized |

| Methoxymethylation | Methoxymethyl chloride, triethylamine, DCM | 85–91% yield | 0–25°C, 1–4 hours |

| Work-up | Water quench, DCM extraction, brine wash | — | Removal of inorganic byproducts |

| Purification | Column chromatography (Hexane/ethyl acetate) | Pure product obtained | Gradient elution for best separation |

| Characterization | NMR, MS, IR | Confirmed structure | Ensures product identity and purity |

Additional Notes from Literature

- The use of molecular sieves during the reaction can improve yields by removing trace water that could hydrolyze the methoxymethyl chloride reagent.

- Alternative bases and solvents may be explored to optimize yields or adapt to scale-up conditions.

- The methoxymethoxy group can be selectively removed under mild acidic conditions, making this compound a versatile intermediate for further synthetic transformations.

Q & A

Q. What is the standard synthetic route for preparing 5-Bromo-2-(methoxymethoxy)benzonitrile, and how is the product purified?

The compound is synthesized via a two-step process. First, 4-bromo-2-cyanophenol undergoes methoxymethylation using a procedure analogous to General Procedure A (as described in ). The reaction typically achieves a 91% yield after purification by column chromatography with a hexane/ethyl acetate (10:1) solvent system. Key characterization data includes:

- IR spectroscopy : A nitrile (C≡N) stretch at 2223 cm⁻¹ and aromatic C-O-C vibrations at 1256 cm⁻¹.

- ¹H NMR : Distinct signals for the methoxymethoxy group (δ 3.52 ppm, singlet, 3H) and the aromatic protons (δ 7.14–7.68 ppm) .

Q. How is the purity of this compound validated in laboratory settings?

Purity is confirmed using GC-MS (showing molecular ion peaks at m/z 241/243 [M⁺]) and melting point analysis (67–69°C). Column chromatography with hexane/EtOAc ensures removal of unreacted starting materials and byproducts. For advanced purity assessment, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .

Advanced Research Questions

Q. What strategies can optimize the methoxymethylation step to improve yield or reduce reaction time?

Reaction optimization may involve:

- Catalyst screening : Transition metals (e.g., Pd) or Brønsted acids (e.g., p-TsOH) to accelerate etherification.

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) could enhance solubility of intermediates.

- Temperature control : Elevated temperatures (80–100°C) may improve kinetics but risk decomposition of the nitrile group. Comparative studies with analogous compounds (e.g., 5-Bromo-2-hydroxybenzonitrile) suggest photochemical or cobalt-catalyzed methods as alternatives for challenging substrates .

Q. How do structural modifications (e.g., substituent position) influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 5-position and the nitrile group at the 2-position make this compound a versatile electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing electron density distribution. For example, the electron-withdrawing nitrile group directs coupling reactions to the bromine site, while the methoxymethoxy group stabilizes intermediates through resonance .

Q. What contradictions exist in reported synthetic methods for brominated benzonitrile derivatives, and how can they be resolved?

highlights conflicting bromination approaches for 5-Bromo-2-hydroxybenzonitrile, including:

- Direct bromination of o-cyanophenol vs. photochemical substitution of 5-chloro analogs. Discrepancies in yields (60–85%) arise from reaction conditions (e.g., light intensity, bromide ion concentration). Resolution requires controlled experiments to isolate variables (e.g., temperature, catalyst loading) and characterize intermediates via X-ray crystallography (as done for hydrogen-bonded networks in related nitriles) .

Q. How does the nitrile group’s vibrational spectroscopy correlate with solvent polarity, and what implications does this have for reaction monitoring?

The C≡N stretch (IR ~2223 cm⁻¹) exhibits a blue shift in polar solvents (e.g., water) due to hydrogen bonding, as observed in benzonitrile derivatives ( ). This property enables real-time monitoring of nitrile-containing intermediates in solution-phase reactions using ATR-FTIR . For solid-state analysis, Raman spectroscopy is preferred to avoid solvent interference .

Methodological Guidance

Q. What analytical techniques are critical for resolving structural ambiguities in substituted benzonitriles?

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., O–H⋯N interactions in 5-Bromo-2-hydroxybenzonitrile, δ(O⋯N) = 2.805–2.810 Å) .

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms methoxymethoxy connectivity.

- Mass spectrometry (HRMS) : Verifies molecular formula and detects halogen isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br) .

Q. How can computational tools predict the stability of this compound under varying pH conditions?

Molecular dynamics (MD) simulations and pKa calculations (using software like Gaussian or ADF) model protonation/deprotonation of the nitrile and ether groups. For example, the methoxymethoxy group’s electron-donating effects increase the nitrile’s resistance to hydrolysis at neutral pH compared to unsubstituted benzonitriles .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

Its bromine and nitrile groups serve as handles for constructing heterocycles (e.g., indoles, benzimidazoles) with potential antiretroviral or anticancer activity. For instance, similar brominated nitriles are precursors to kinase inhibitors and protease inhibitors, as seen in studies on HIV-1 integrase .

Q. How does this compound compare to its deprotected analog (5-Bromo-2-hydroxybenzonitrile) in metal-catalyzed reactions?

The methoxymethoxy group enhances solubility in organic solvents (e.g., EtOAc, THF), facilitating homogeneous catalysis. In contrast, the hydroxyl analog may require protection/deprotection steps, increasing synthetic complexity. Comparative studies using Pd-catalyzed cross-coupling reactions show ~15% higher yields for the methoxymethoxy derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.